(S)-1-(4-Chlorophenyl)-1,2-ethanediol
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Overview
Description
(S)-1-(4-Chlorophenyl)-1,2-ethanediol is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorophenyl)-1,2-ethanediol typically involves the reduction of the corresponding ketone, (S)-1-(4-Chlorophenyl)-2-hydroxy-1-ethanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is reduced in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorophenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Reduction: Further reduction can yield the corresponding alcohols or alkanes using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Chlorophenyl)-1,2-ethanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isocyanide: Shares the chlorophenyl group but differs in its functional group, leading to different reactivity and applications.
4-Chlorophenyl methanesulphonyl chloride: Another chlorophenyl derivative with distinct chemical properties and uses.
4-Chloro-DL-phenylalanine: Contains the chlorophenyl group and is used in biochemical research.
Properties
Molecular Formula |
C8H9ClO2 |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(1S)-1-(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |
InChI Key |
QIVMDIMEYSDOSD-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)Cl |
Origin of Product |
United States |
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